4-Isobutylsulfanyl-butylamine

Descripción general

Descripción

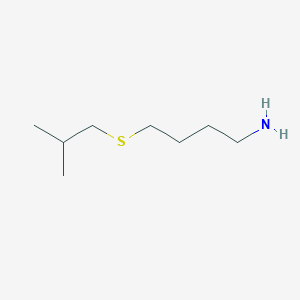

4-Isobutylsulfanyl-butylamine is an organic compound characterized by its unique structure, which includes an isobutyl group attached to a sulfur atom, which in turn is connected to a butylamine group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with isobutylamine and 4-chlorobutylamine.

Reaction Conditions: The reaction involves nucleophilic substitution, where the chlorine atom in 4-chlorobutylamine is replaced by the isobutylamine group. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the isobutylsulfanyl group.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base.

Major Products Formed:

Sulfoxides and Sulfones: Resulting from oxidation reactions.

Amine Derivatives: Resulting from reduction reactions.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

4-Isobutylsulfanyl-butylamine has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the creation of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.

Medicine: It has potential therapeutic applications, including as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 4-Isobutylsulfanyl-butylamine exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with specific enzymes or receptors, influencing their activity.

Pathways Involved: It can modulate biochemical pathways related to cellular processes, such as signal transduction and metabolic regulation.

Comparación Con Compuestos Similares

4-Isobutylsulfanyl-butylamine is unique due to its specific structural features. Similar compounds include:

Isobutylamine: Lacks the sulfanyl group.

Butylamine: Lacks both the isobutyl and sulfanyl groups.

4-Phenylbutylamine: Contains a phenyl group instead of the isobutyl group.

Actividad Biológica

4-Isobutylsulfanyl-butylamine is an organic compound that has gained attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This compound is characterized by the presence of a sulfanyl group attached to a butylamine chain, which may impart specific biological activities that are currently under investigation.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₉NS, with a molecular weight of approximately 171.31 g/mol. The compound features a butylamine backbone with an isobutylsulfanyl substituent, which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition or modulation of enzymatic activity. Additionally, the amine group may participate in hydrogen bonding and electrostatic interactions, further influencing the compound's biological effects.

Biological Activities

Recent studies have explored various aspects of the biological activity of this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

- Enzymatic Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

- Neuroprotective Effects : Some studies have hinted at potential neuroprotective effects, suggesting that the compound might play a role in protecting neuronal cells from oxidative stress or neurodegeneration.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Study on Antimicrobial Properties : A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various sulfanyl compounds, including this compound. The results indicated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent.

- Enzymatic Activity Assays : In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in the biosynthesis of essential cellular components. The findings revealed that this compound inhibited enzyme activity in a dose-dependent manner, indicating its potential utility in pharmacological applications.

- Neuroprotective Studies : A recent publication highlighted the neuroprotective effects of this compound in cellular models of oxidative stress. The study demonstrated that treatment with this compound reduced markers of oxidative damage in neuronal cells, suggesting a promising avenue for further research into neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference Source |

|---|---|---|

| Antimicrobial | Significant activity against S. aureus and E. coli | [source] |

| Enzymatic Inhibition | Dose-dependent inhibition observed | [source] |

| Neuroprotection | Reduced oxidative damage in neurons | [source] |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Isobutylsulfanyl-butylamine, and what factors influence reaction yields?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, alkylation of isobutyl thiol with a brominated butylamine precursor under inert conditions (e.g., N₂ atmosphere) at 60–80°C yields the target compound. Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), stoichiometric ratios, and catalyst selection (e.g., K₂CO₃ for deprotonation). Post-reaction purification via column chromatography or recrystallization is critical to isolate pure product. Yield optimization requires monitoring by TLC or HPLC .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of isobutyl (δ ~1.8–2.2 ppm for CH₂, δ ~0.9 ppm for CH₃) and sulfanyl-butylamine (δ ~2.5–3.0 ppm for S-CH₂) groups.

- FT-IR : Verify S-C and N-H stretches (2500–2600 cm⁻¹ and ~3300 cm⁻¹, respectively).

- Mass Spectrometry (HRMS) : Match observed molecular ion peaks with theoretical m/z values.

Cross-referencing with published spectral databases or synthetic precedents (e.g., PubChem entries for analogous thioethers) is essential .

Q. What assay protocols are recommended for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is widely used. A validated protocol involves:

- Mobile Phase : Methanol/buffer (65:35 v/v) adjusted to pH 4.6 with sodium acetate and 1-octanesulfonate .

- Internal Standard : 4-Isobutylacetophenone (0.012 mg/mL in acetonitrile) for retention time alignment .

Calibration curves (linearity R² > 0.99) must be established across expected concentration ranges.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The isobutyl group introduces steric hindrance, slowing nucleophilic attacks at the sulfur atom. Electronic effects from the amine moiety (e.g., lone pair donation) can modulate sulfur’s electrophilicity. Computational studies (DFT) using Gaussian or ORCA software are recommended to map transition states and charge distribution. Experimental validation via kinetic studies under varying temperatures and substituents (e.g., replacing isobutyl with tert-butyl) can isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities, assay variability, or structural isomers. Steps include:

- Reproducibility Checks : Re-synthesize compounds using literature protocols and validate purity (>95% by HPLC).

- Meta-Analysis : Apply Cochrane systematic review principles to aggregate data, assess bias, and identify outliers .

- Structural Reanalysis : Use X-ray crystallography (if crystalline) or NOESY NMR to confirm stereochemistry, as minor configurational changes can drastically alter bioactivity .

Q. How can researchers design experiments to probe the metabolic stability of this compound in vitro?

- Methodological Answer :

- Hepatocyte Incubation : Incubate the compound with primary hepatocytes (human or rodent) in Krebs-Henseleit buffer at 37°C. Sample at 0, 15, 30, 60, and 120 min.

- LC-MS/MS Analysis : Quantify parent compound and metabolites using MRM transitions. Identify metabolic pathways (e.g., S-oxidation, N-dealkylation) via fragmentation patterns.

- Enzyme Inhibition Assays : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint major metabolic enzymes .

Q. Data Interpretation and Reporting

Q. What frameworks support rigorous interpretation of contradictory spectral data for this compound analogs?

- Methodological Answer : Apply the "hierarchical validation" approach:

Primary Validation : Replicate experiments under identical conditions.

Secondary Validation : Cross-check with orthogonal techniques (e.g., XRD for crystal structure vs. NMR solution data) .

Tertiary Validation : Compare with computational predictions (e.g., ChemDraw NMR simulations).

Discrepancies should be documented in supplementary materials with raw data files to enable peer scrutiny .

Q. How should researchers integrate this compound’s physicochemical properties into drug design pipelines?

- Methodological Answer : Calculate key parameters:

- LogP : Use shake-flask method or HPLC-derived retention times to estimate hydrophobicity.

- pKa : Perform potentiometric titration to determine amine protonation states.

- Solubility : Use laser nephelometry in biorelevant media (e.g., FaSSIF).

Correlate these with in silico ADMET models (e.g., SwissADME) to predict absorption and toxicity .

Q. Compliance and Reproducibility

Q. What are the minimum reporting standards for publishing synthetic procedures of this compound?

- Methodological Answer : Follow Beilstein Journal guidelines:

- Experimental Section : Detail solvents, temperatures, catalysts, and purification methods.

- Characterization : Report NMR shifts (δ in ppm), integration ratios, and coupling constants (J in Hz).

- Supplementary Data : Include raw spectra, HPLC chromatograms, and crystallographic CIF files (if applicable) .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

- Methodological Answer : Conduct Design of Experiments (DoE) to optimize parameters:

- Factors : Reactant stoichiometry, temperature, mixing rate.

- Responses : Yield, purity, particle size (if crystalline).

Use JMP or Minitab software for statistical analysis. Pilot batches (10–100 g) should undergo ICH stability testing (e.g., 40°C/75% RH for 4 weeks) to assess scalability .

Propiedades

IUPAC Name |

4-(2-methylpropylsulfanyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NS/c1-8(2)7-10-6-4-3-5-9/h8H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUBFTFOBIDMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.